1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
Description
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a trifluoromethoxy group at position 2, and a trifluoromethylthio group at position 4. This structure combines electron-withdrawing substituents (trifluoromethoxy and trifluoromethylthio) with a brominated alkyl chain, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C11H9BrF6OS |
|---|---|
Molecular Weight |
383.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-8(20-11(16,17)18)6-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
ZPXRWXPGZWDDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains the trifluoromethoxy and trifluoromethylthio groups.
Bromopropylation: The introduction of the bromopropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 3-bromopropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of corresponding alcohols or aldehydes. Reduction reactions can also occur, converting the bromopropyl group to a propyl group.
Common Reagents and Conditions: Typical reagents for these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethoxy and trifluoromethylthio groups can influence the compound’s electronic properties and reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents at positions 2, 4, and the alkyl chain. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Compounds
¹Assumed based on substituents; ²Calculated from molecular formula.
Key Observations:
- Substituent Effects : The trifluoromethylthio (-SCF₃) group in the target compound is more electron-withdrawing and polarizable than the difluoromethoxy (-OCF₂H) group in its analog . This increases electrophilic substitution resistance but enhances stability under oxidative conditions.
- Physical Properties : Predicted density and boiling points for the difluoromethoxy analog (1.533 g/cm³, 272.6°C) suggest higher molecular packing and thermal stability than smaller analogs like 1-Bromo-2-(trifluoromethoxy)benzene .
Biological Activity
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound notable for its complex structure, which includes a bromopropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. Its molecular formula is with a molecular weight of 383.15 g/mol. The unique combination of substituents imparts significant electronic properties and reactivity, making it a subject of interest in pharmacological and biochemical research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : The introduction of the bromopropyl group can be achieved through electrophilic aromatic substitution.
- Formation of Trifluoromethoxy Group : This may involve the use of trifluoromethylating agents.
- Thioether Formation : The trifluoromethylthio group can be introduced via nucleophilic substitution reactions.
Each step requires careful control over reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological macromolecules, including proteins and nucleic acids. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes that can influence biochemical pathways.
Research indicates that the compound may exhibit:
- Enzyme Inhibition : Potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Influencing receptor activity, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Case Studies
- Anticancer Activity : A study examining the compound's effect on cancer cell lines showed promising results in inhibiting cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells through mitochondrial pathways.
- Antimicrobial Properties : Another investigation highlighted its efficacy against various bacterial strains, suggesting that the trifluoromethoxy and trifluoromethylthio groups enhance its membrane permeability and interaction with bacterial cell walls.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Lacks trifluoromethoxy group | Moderate enzyme inhibition |
| 1-(3-Bromopropyl)-2-nitro-3-(trifluoromethoxy)benzene | Contains nitro group | Enhanced anticancer activity |
| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | Simpler structure | Limited biological activity |
Research Findings
Recent studies have focused on the binding affinities and reactivity profiles of the compound:
- Binding Affinity Studies : Using techniques like surface plasmon resonance (SPR), researchers have quantified the binding interactions with various targets, revealing potential for drug development.
- Structure-Activity Relationship (SAR) : Investigations into how variations in substituent positions affect biological activity have provided insights into optimizing compounds for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
